

Docetaxel-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Docetaxel-d5

Cat. No.: B13838024

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties, analytical methodologies, and mechanisms of action of **Docetaxel-d5**. This deuterated analog of the potent anti-neoplastic agent Docetaxel serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-labeled counterpart.

Core Physicochemical and Pharmacokinetic Data

A comprehensive understanding of the fundamental properties of **Docetaxel-d5** is essential for its effective application in research. The following table summarizes key quantitative data for this compound.

Property	Value
Molecular Formula	C ₄₃ H ₄₈ D ₅ NO ₁₄
Molecular Weight	812.91 g/mol
Protein Binding	>98%
Metabolism	Primarily hepatic, via the CYP3A4 isoenzyme.
Elimination Half-Life	Approximately 11 hours
Excretion	Primarily through bile duct

Analytical Methodology: Quantification by LC-MS/MS

The accurate quantification of **Docetaxel-d5** in various matrices is paramount for pharmacokinetic and drug metabolism studies. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose. While specific parameters may vary based on the matrix and instrumentation, the following provides a detailed, representative protocol.

Objective:

To develop and validate a method for the quantification of Docetaxel in a given matrix (e.g., human plasma, polymeric nanoparticles) using **Docetaxel-d5** as an internal standard.^{[1][2][3][4]}

Materials and Reagents:

- Docetaxel standard
- **Docetaxel-d5** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Control matrix (e.g., blank human plasma)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A C18 or Phenyl column is commonly used.[1][2]
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.[1]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Docetaxel: The specific precursor to product ion transition would be optimized for the instrument in use.
 - **Docetaxel-d5**: The precursor ion will be shifted by +5 m/z compared to Docetaxel, and a specific product ion would be monitored.
- Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation (Example for Plasma):

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add the internal standard solution (**Docetaxel-d5**).
- Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method Validation:

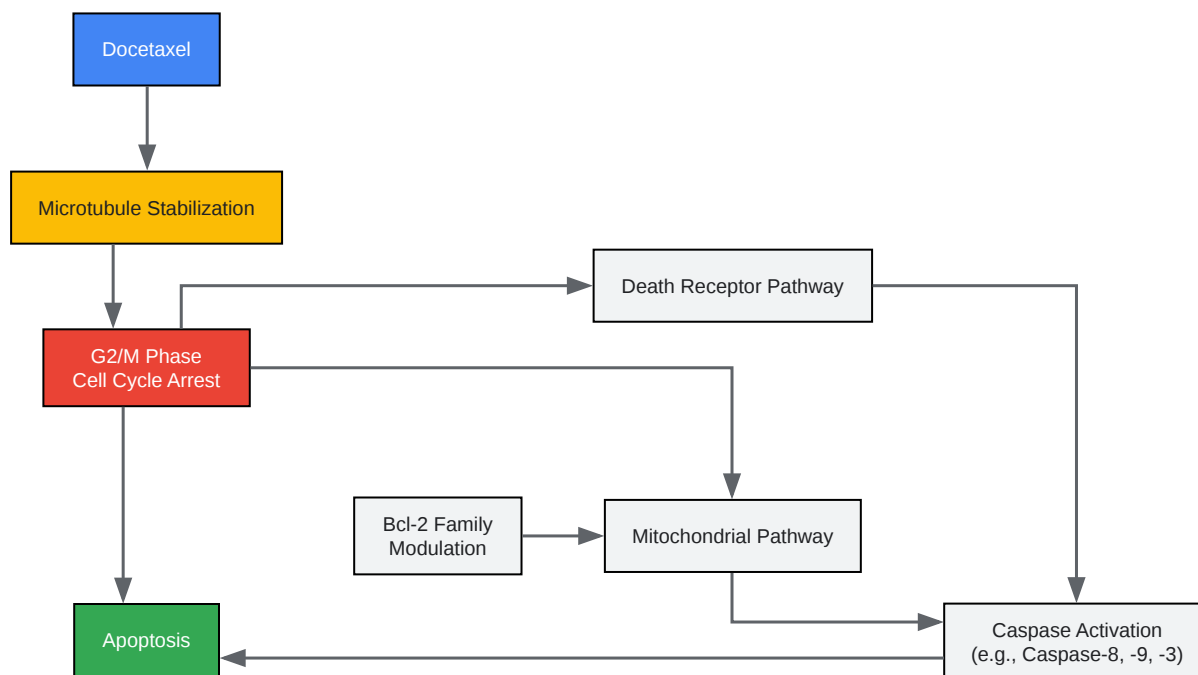
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.^[1]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Docetaxel's primary mechanism of action, shared by its deuterated analog, is the disruption of microtubule dynamics.^{[5][6][7]} This leads to cell cycle arrest and ultimately, apoptotic cell death.^{[5][8]}

Docetaxel binds to the β -tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.^{[5][9]} This action disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation during cell division.^{[6][10]} The cell is consequently arrested in the G2/M phase of the cell cycle.^{[5][8]}

Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis, or programmed cell death. The apoptotic pathways induced by Docetaxel are complex and can be cell-type dependent, but often involve the activation of caspases and the modulation of Bcl-2 family proteins.^{[11][12]}



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Docetaxel-Induced Apoptotic Signaling Pathway

The diagram above illustrates the simplified signaling cascade initiated by Docetaxel. The stabilization of microtubules leads to cell cycle arrest, which in turn activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, converging on the activation of executioner caspases.

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